N-docosanoylsphingosine
Overview
Description
Synthesis Analysis
The synthesis of N-docosanoylsphingosine and related compounds often involves the formation of amide bonds between fatty acids and sphingosine or its analogs. For example, the synthesis and chromatographic properties of a related compound, N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, have been described, showcasing its utility as a stationary phase in chromatography due to its stereoselectivity for various classes of compounds (Charles & Gil-av, 1980).
Scientific Research Applications
Antiviral Activity : N-docosanoylsphingosine has shown effectiveness against lipid-enveloped viruses, particularly herpes simplex viruses (HSV). It inhibits the fusion of the HSV envelope with the plasma membrane, thereby blocking the virus's entry into cells (Pope et al., 1998).
Biosynthesis of Cerebrosides : This compound plays a role in the biosynthesis of cerebrosides from ceramides. The transformation of N-docosanoylsphingosine into cerebroside, a process critical for brain health, has been demonstrated (Hammarström & Samuelsson, 1970).
Antibacterial Properties : Certain sphingosines, including N-docosanoylsphingosine, have been isolated from natural sources like Pseudopterogorgia australiensis and shown to possess moderate antibacterial activity (Krishna et al., 2004).
Synergistic Inhibition of Herpesvirus Replication : In combination with antiviral nucleoside analogs, N-docosanoylsphingosine can synergistically enhance the inhibition of herpesvirus replication, indicating its potential for combination therapy in viral infections (Marcelletti, 2002).
Metabolic Significance in Diabetes and Insulin Resistance : N-docosanoylsphingosine levels have been associated with insulin resistance and diabetes. A study developed a sensitive assay for determining its levels in human plasma, highlighting its significance in metabolic studies (Jiang et al., 2013).
Neuroprotection in Alzheimer's Disease : N-docosanoylsphingosine-derived neuroprotectin D1 has been found to be decreased in the hippocampal area of Alzheimer's disease patients. Understanding its signaling mechanisms can contribute to managing neurodegenerative diseases (Asatryan & Bazan, 2017).
Safety And Hazards
The specific safety and hazards associated with N-docosanoylsphingosine are not detailed in the search results.
Future Directions
The specific future directions for research on N-docosanoylsphingosine are not detailed in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPQASGDXIEOIL-GLQCRSEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-docosanoylsphingosine | |
CAS RN |
27888-44-4 | |
Record name | Cer(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.